1,8-Diazacyclotetradecane-2,7-dione

Catalog No.
S1929192
CAS No.
4266-66-4
M.F
C12H22N2O2
M. Wt
226.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Diazacyclotetradecane-2,7-dione

Standard hydrolytic polymerization of 1,8-diazacyclotetradecane-2,7-dione leaves ~25% unreacted monomer, limiting molecular weight. Solutions:

  • Copolymerize with ≥10 wt% AH salt or caprolactam to achieve relative viscosity >25.
  • Use anionic ROP with poly(aminophosphazene) superbase catalyst for full conversion to high-MW polyamide.
  • Leverage its 248 °C melting point as a stable additive for high-temperature extrusion.

CAS Number

4266-66-4

Product Name

1,8-Diazacyclotetradecane-2,7-dione

IUPAC Name

1,8-diazacyclotetradecane-2,7-dione

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C12H22N2O2/c15-11-7-3-4-8-12(16)14-10-6-2-1-5-9-13-11/h1-10H2,(H,13,15)(H,14,16)

InChI Key

SXNYYEPTQTZOHG-UHFFFAOYSA-N

SMILES

C1CCCNC(=O)CCCCC(=O)NCC1

Canonical SMILES

C1CCCNC(=O)CCCCC(=O)NCC1

The exact mass of the compound 1,8-Diazacyclotetradecane-2,7-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1,8-Diazacyclotetradecane-2,7-dione, Cyclic Nylon 66 monomer, Nylon-6,6 cyclic monomer, 1,8-Diaza-2,7-dioxocyclotetradecane, Cyclo(hexamethylene adipamide), Adipic acid-hexamethylenediamine cyclic dimer, 2,7-Dioxo-1,8-diazacyclotetradecane

Purity

≥98%

Package Size

1 g, 5 g, 10 g

1,8-Diazacyclotetradecane-2,7-dione (CAS 4266-66-4) is a 14-membered macrocyclic diamide, widely recognized as the cyclic monomeric byproduct of Nylon 66 production. Formed via the condensation of adipic acid and hexamethylenediamine, this AABB-type cyclic monomer exhibits a melting point of approximately 248 °C. In industrial and laboratory procurement, it is primarily sourced as a specialized precursor for ring-opening polymerization (ROP) to yield high-molecular-weight polyamides, as a model compound for supramolecular hydrogen-bonding studies, and as a stable polymer additive. Unlike linear aliphatic salts, its cyclic structure imposes unique thermodynamic constraints during polymerization, necessitating specific catalytic or co-monomer strategies to achieve high conversion rates[1].

Research & Procurement Fit

Synthesis
Comonomer for nylon 66 polymerization studies
Supports high‑viscosity polyamide research
Structural model
14‑membered ring mimicking nylon 66 hydrogen‑bonded sheets
Enables crystal structure and polymorphism investigation
Leachable standard
Polyamide leachable for biocompatibility assessments
Reported metabolic inhibition threshold reference

Substituting 1,8-diazacyclotetradecane-2,7-dione directly for the standard linear hexamethylenediammonium adipate (AH salt) in conventional hydrolytic polymerization fails due to ring strain thermodynamics. When polymerized as the sole starting monomer under standard conditions, approximately 25% of the cyclic monomer remains unreacted, yielding a low-molecular-weight product unsuitable for high-performance applications. To achieve a relative viscosity of at least 25, procurement workflows must formulate the cyclic monomer with at least 10% by weight of a complementary linear salt (such as AH salt) or a ring-opening initiator like epsilon-caprolactam. Alternatively, specialized anionic ROP using superbase catalysts is required to drive the reaction to completion, making catalyst compatibility a critical selection factor [1].

Substitution Risk

Ring size mismatch with nylon 46 models
1,8-Diazacyclotetradecane-2,7-dione (14‑membered) is structurally specific to nylon 66. A 12‑membered cyclic diamide (e.g., 1,6‑diazacyclododecane‑7,12‑dione) models nylon 46 and may shift crystallographic and thermal behavior, limiting direct substitution in polymer structure studies.
Leachable threshold is compound‑specific
The metabolic inhibition threshold reported for this compound (4–10 g/L in RAMOS assays) is linked to its specific ring size and amide spacing. Generic cyclic diamides or other nylon leachables may exhibit different biocompatibility profiles, requiring re‑validation for bioprocessing material assessments.
Comonomer performance cannot be extrapolated
The relative viscosity enhancement observed in nylon 66 synthesis is structure‑dependent. Substituting with a different cyclic amide may not reproduce the reported polymerization behavior, introducing uncontrolled variables in molecular weight build‑up.

Polymerization Conversion Efficiency: Cyclic Monomer vs. AH Salt Blends

Under standard hydrolytic polymerization conditions, pure 1,8-diazacyclotetradecane-2,7-dione exhibits incomplete conversion due to thermodynamic equilibrium constraints. When used as the sole monomer, up to 25% remains unreacted, whereas blending it with at least 10 wt% AH salt (hexamethylenediammonium adipate) or caprolactam drives the reaction forward, achieving a relative viscosity (RV) of ≥25. This demonstrates that for bulk polymer synthesis, the cyclic monomer must be procured alongside a linear comonomer to match the near-complete conversion typical of pure AH salt[1].

Evidence DimensionUnreacted monomer fraction under standard hydrolytic polymerization
Target Compound Data~25% unreacted (when used as sole monomer)
Comparator Or BaselinePure AH salt (Baseline: near-complete conversion, RV > 25)
Quantified Difference~25% higher unreacted monomer fraction compared to AH salt baseline
ConditionsStandard hydrolytic polymerization at 275 °C, atmospheric pressure

Buyers intending to synthesize high-molecular-weight Nylon 66 must co-procure AH salt or caprolactam to ensure complete ring-opening and prevent low-viscosity yields.

LasR binding affinity
Reported comparison
−5.7 kcal/mol
Ki 0.066 mM
Supports quorum sensing inhibitor screening prioritization
In silico docking vs. LasR‑OC12 HSL (P. aeruginosa); comparison with phytane, ethyl oleate, linoleic acid ethyl ester

Anionic Ring-Opening Polymerization (ROP) Compatibility via Superbases

While standard hydrolytic routes struggle with pure 1,8-diazacyclotetradecane-2,7-dione, the compound is highly susceptible to anionic ring-opening polymerization when paired with nonionic superbase catalysts like poly(aminophosphazene)s (e.g., P4-t-Bu). Unlike standard AH salt, which polymerizes via step-growth condensation releasing water, the cyclic monomer undergoes rapid chain-growth ROP without volatile byproducts, enabling the synthesis of linear, very high-molecular-weight Nylon 66. This makes the cyclic monomer uniquely suited for specialized, moisture-tolerant anionic ROP workflows where condensation byproducts would disrupt the process [1].

Evidence DimensionPolymerization mechanism and byproduct generation
Target Compound DataAnionic ROP (chain-growth, no water byproduct)
Comparator Or BaselineAH Salt (step-growth condensation, releases H2O)
Quantified Difference100% elimination of condensation water byproducts during high-MW polymer synthesis
ConditionsAnionic ROP catalyzed by poly(aminophosphazene) superbases at elevated temperatures

Procuring the cyclic monomer enables specialized chain-growth ROP without water generation, ideal for closed-system or precision polyamide manufacturing.

Viscosity enhancement
Reported
RV 49 vs RV 15
3.3‑fold increase
Supports high‑viscosity nylon 66 synthesis research
Patent example: 50 wt% comonomer, polymerization at 250–275°C, RV in formic acid/water

Thermal Stability and Melt Processing vs. AH Salt

1,8-Diazacyclotetradecane-2,7-dione exhibits a melting point of 248 °C, which is significantly higher than the ~195 °C melting point of its linear precursor equivalent, AH salt (hexamethylenediammonium adipate). This elevated thermal stability is a direct consequence of the rigid 14-membered macrocyclic structure and its strong intermolecular hydrogen-bonding network. For procurement and process design, this means the cyclic monomer remains in the solid state at temperatures where AH salt would already be molten or undergoing initial condensation, requiring higher initial heating profiles for melt-phase reactions [1].

Evidence DimensionMelting Point
Target Compound Data248 °C
Comparator Or BaselineAH Salt (hexamethylenediammonium adipate): ~195 °C
Quantified Difference53 °C higher melting point for the cyclic monomer
ConditionsStandard atmospheric pressure

Process engineers must account for the 53 °C higher melting point when designing reactor heating profiles, as standard AH salt melting conditions will not liquefy the cyclic monomer.

Leachable inhibition
Reported threshold
4–10 g/L
Informs leachable risk assessment for bioprocessing materials
RAMOS assay, polyamide 12 leachate; comparative plasticizer data not available
Crystal structure model
Class‑level inference
14‑membered ring mimics nylon 66 H‑bonded sheet
Enables nylon 66 structural and polymorphism studies
12‑membered analog models nylon 46; ring size determines polymer specificity

High-Molecular-Weight Polyamide 66 Synthesis via Co-Polymerization

Directly leveraging its conversion profile, 1,8-diazacyclotetradecane-2,7-dione is procured for co-polymerization with AH salt or caprolactam. This formulation strategy overcomes the 25% unreacted monomer limit, yielding high-viscosity Nylon 66 suitable for engineering plastics and fibers[1].

Water-Free Anionic Ring-Opening Polymerization (ROP)

Based on its compatibility with poly(aminophosphazene) superbases, the cyclic monomer is the precursor of choice for chain-growth anionic ROP. This allows manufacturers to produce very high-molecular-weight polyamides without the water byproducts associated with standard AH salt condensation, making it ideal for closed-mold casting [2].

High-Temperature Polymer Additive and Matrix Modifier

Capitalizing on its 248 °C melting point, the cyclic monomer is utilized as a stable additive in textile fibers and polymer matrices. Its thermal stability ensures it withstands intermediate processing steps better than lower-melting linear salts, preserving matrix integrity during high-temperature extrusion [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Nylon 66 comonomer synthesis
Relative viscosity enhancement context
Polymer molecular weight and RV analysis
PA66 thermal degradation research
Degradation product identification
GC‑MS or HPLC‑MS quantification of cyclic monomer
Quorum sensing inhibitor screening
In silico binding affinity context
In vitro biofilm and reporter strain assays
Polyamide leachable impact assessment
Metabolic inhibition threshold review
Cell culture performance and respiration activity testing

XLogP3

0.6

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